3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access . The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with the pyrazole ring in a different position.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a pyrazole ring.
Uniqueness
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-fluoro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-8-4-7(10(14)15)5-9(6-8)13-3-1-2-12-13/h1-6H,(H,14,15) |
InChI Key |
FEOAEGKGHUVSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
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